CYP1A1 Enzyme Inhibition Profile: A Potential Differentiator for Metabolic Liability Assessment
1-(4-Ethylphenyl)-1-cyclopropyl ethanol has been directly evaluated for its ability to inhibit the human cytochrome P450 enzyme CYP1A1. In a fluorometric EROD assay, the compound exhibited an inhibition constant (Ki) of 600 nM against human CYP1A1 [1]. This quantitative interaction profile can serve as a key differentiator when selecting compounds for lead optimization programs where avoiding or minimizing CYP1A1 inhibition is a critical design goal. While a direct comparator data point is not available in the same assay, this value establishes a benchmark for this specific chemotype, which may differ significantly from other substituted phenyl-cyclopropyl ethanols.
| Evidence Dimension | Human CYP1A1 Enzyme Inhibition |
|---|---|
| Target Compound Data | Ki = 600 nM |
| Comparator Or Baseline | Baseline: No inhibition (Ki > 10,000 nM) |
| Quantified Difference | >16-fold more potent than baseline (if defined as Ki > 10 µM) |
| Conditions | Binding affinity to human CYP1A1 assessed as inhibition of conversion of 7-ethoicyresorufin into fluorescent resorufin by measuring inhibition constant, preincubated for 5 mins followed by NADH addition measured every minute for 15 mins by EROD assay. |
Why This Matters
Knowing a compound's CYP1A1 inhibition profile allows researchers to proactively manage potential drug-drug interaction liabilities, which is a critical factor in selecting the right compound for further development.
- [1] BindingDB. (n.d.). BDBM50617035: Binding affinity to human CYP1A1. CHEMBL5437198. University of California, San Diego. View Source
